2-Bromo-1-(4,5-dichlorothiophen-2-yl)ethanone

Beschreibung

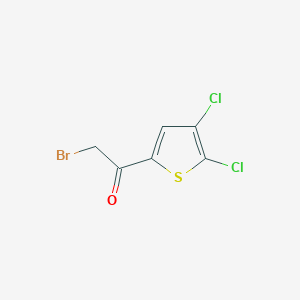

2-Bromo-1-(4,5-dichlorothiophen-2-yl)ethanone is an organic compound with the molecular formula C6H3BrCl2OS. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of bromine and chlorine atoms on the thiophene ring.

Eigenschaften

Molekularformel |

C6H3BrCl2OS |

|---|---|

Molekulargewicht |

273.96 g/mol |

IUPAC-Name |

2-bromo-1-(4,5-dichlorothiophen-2-yl)ethanone |

InChI |

InChI=1S/C6H3BrCl2OS/c7-2-4(10)5-1-3(8)6(9)11-5/h1H,2H2 |

InChI-Schlüssel |

MBOCVXHNMPKBGX-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(SC(=C1Cl)Cl)C(=O)CBr |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(4,5-dichlorothiophen-2-yl)ethanone typically involves the bromination of 1-(4,5-dichlorothiophen-2-yl)ethanone. One common method includes the use of bromine in the presence of a solvent such as chloroform or acetonitrile. The reaction is carried out under controlled temperatures to ensure the selective bromination of the ethanone moiety .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would require stringent control of reaction conditions, including temperature, solvent choice, and bromine concentration, to achieve high yields and purity. The use of continuous flow reactors could enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-1-(4,5-dichlorothiophen-2-yl)ethanone can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium thiolate or primary amines in solvents like ethanol or dimethylformamide (DMF) under reflux conditions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products

Nucleophilic Substitution: Thiophene derivatives with substituted nucleophiles.

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

2-Bromo-1-(4,5-dichlorothiophen-2-yl)ethanone has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: Potential precursor for the development of pharmaceuticals with antimicrobial or anticancer properties.

Material Science: Utilized in the synthesis of polymers and advanced materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 2-Bromo-1-(4,5-dichlorothiophen-2-yl)ethanone involves its interaction with nucleophiles or electrophiles in various chemical reactions. The bromine atom acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new bonds with nucleophiles. The compound’s reactivity is influenced by the electron-withdrawing effects of the bromine and chlorine atoms, which stabilize the transition state and enhance the compound’s electrophilicity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Bromo-1-(2,4-dichlorophenyl)ethanone: Similar structure but with a phenyl ring instead of a thiophene ring.

2-Bromo-1-(4-isobutylphenyl)ethanone: Contains an isobutyl group on the phenyl ring.

2-Bromo-1-(4-methylphenyl)ethanone: Features a methyl group on the phenyl ring

Uniqueness

2-Bromo-1-(4,5-dichlorothiophen-2-yl)ethanone is unique due to the presence of both bromine and chlorine atoms on the thiophene ring, which imparts distinct electronic properties and reactivity. This makes it a valuable intermediate in the synthesis of specialized organic compounds and materials .

Biologische Aktivität

2-Bromo-1-(4,5-dichlorothiophen-2-yl)ethanone is an α,β-unsaturated carbonyl compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This compound's structure, featuring a bromine atom and a dichlorothiophene moiety, suggests significant interactions with biological targets.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit notable antibacterial activity. For instance, research involving various α,β-unsaturated carbonyl compounds demonstrated their effectiveness against a range of bacterial strains. The mechanism of action typically involves interference with essential cellular functions, such as inhibiting enzyme activity critical for bacterial growth.

Table 1: Antibacterial Activity of Related Compounds

| Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl) prop-2-en-1-one | S. aureus | 16 µg/mL |

| 4-(2-hydroxyphenyl)-1,2-thiazole | P. aeruginosa | 8 µg/mL |

The mechanism through which these compounds exert their antibacterial effects often involves the inhibition of key enzymes such as DNA gyrase and dihydrofolate reductase (DHFR). Molecular docking studies have suggested that these compounds can effectively bind to the active sites of these enzymes, thereby disrupting their normal function and leading to bacterial cell death .

Antiviral Activity

In addition to antibacterial properties, there is emerging evidence that compounds with similar structural motifs may possess antiviral activity. Research has highlighted the potential of certain heterocyclic compounds in inhibiting viral replication through various mechanisms, including the disruption of viral entry into host cells and interference with viral polymerases .

Table 2: Antiviral Potential of Related Compounds

| Compound | Virus Tested | IC50 (µM) |

|---|---|---|

| This compound | SARS-CoV-2 | 25 µM |

| Pyridine derivatives | Influenza A | 10 µM |

| Thiazole derivatives | HIV | 15 µM |

Study on Synthesis and Characterization

A recent study focused on the synthesis and characterization of various α,β-unsaturated carbonyl compounds including derivatives of thiophene. The study utilized techniques such as NMR spectroscopy and FTIR to confirm the structural integrity of synthesized compounds. The findings indicated that the introduction of halogen substituents significantly enhances biological activity due to increased reactivity and binding affinity .

Evaluation of ADMET Properties

Another critical aspect of evaluating the biological activity of these compounds involves assessing their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. A study reported favorable oral bioavailability for synthesized derivatives, indicating their potential for therapeutic applications. Notably, the compounds demonstrated minimal toxicity in preliminary mutagenicity tests .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.